molecular formula C23H28BrNO3 B587066 (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide CAS No. 1246820-32-5

(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide

Cat. No. B587066
CAS RN: 1246820-32-5
M. Wt: 446.385
InChI Key: OQGPZULDDZFCAN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide, also known as (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide, is a useful research compound. Its molecular formula is C23H28BrNO3 and its molecular weight is 446.385. The purity is usually 95%.
BenchChem offers high-quality (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of α,β-Unsaturated Carbonyl Compounds

This compound is utilized in the synthesis of α,β-unsaturated carbonyl compounds, which are pivotal in organic chemistry. The process involves carbonylation reactions, an atom-efficient method to convert various substrates into valuable products like aldehydes, ketones, esters, amides, and carboxylic acids .

Organic Synthesis and Catalysis

In the field of organic synthesis, this compound serves as a key intermediate for constructing complex molecular structures. It’s particularly useful in catalysis for creating diverse chemical entities essential in pharmaceuticals and material science .

Medicinal Chemistry

Researchers explore this compound’s potential in medicinal chemistry, where it could be a precursor for pharmacologically active molecules. Its structure allows for modifications that can lead to new drug candidates with specific biological activities .

Development of Synthetic Methodologies

The compound is also significant in developing new synthetic methodologies. Its unique structure can help chemists discover novel reaction pathways and synthesis techniques, contributing to the advancement of synthetic organic chemistry .

Chemical Biology

In chemical biology, the compound is studied for its interactions with biological macromolecules. This research can provide insights into the fundamental processes of life and lead to the development of new diagnostic tools .

Materials Science

The compound’s properties are investigated for applications in materials science. It could be used to synthesize new materials with specific characteristics, such as enhanced durability or electrical conductivity .

Environmental Chemistry

Its role in environmental chemistry is being examined, particularly in the degradation of pollutants. The compound could be part of a catalytic system that helps in breaking down harmful environmental contaminants .

Agricultural Chemistry

Lastly, the compound may find applications in agricultural chemistry, such as the synthesis of novel agrochemicals. It could lead to the development of new pesticides or fertilizers that are more efficient and environmentally friendly .

properties

IUPAC Name

N-[2-[(1S)-5-bromo-7-(2-hydroxyethyl)-6-phenylmethoxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28BrNO3/c1-2-21(27)25-12-10-17-8-9-18-14-20(24)23(19(11-13-26)22(17)18)28-15-16-6-4-3-5-7-16/h3-7,14,17,26H,2,8-13,15H2,1H3,(H,25,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGPZULDDZFCAN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C(=C12)CCO)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C(=C12)CCO)OCC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[6-Benzyloxy-5-bromo-7-(2-hydroxyethyl)-2,3-dihydro-1H-inden-1-ylidene)ethyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.